molecular formula C16H22N2O B13935996 3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane CAS No. 63978-12-1

3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Katalognummer: B13935996
CAS-Nummer: 63978-12-1
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: MAQBLRFYCNOQJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane is a heterocyclic compound with the molecular formula C16H22N2O. It is characterized by a bicyclic structure containing nitrogen atoms, making it part of the diazabicyclo family. This compound has a molecular weight of 258.36 g/mol and a density of 1.117 g/cm³ .

Vorbereitungsmethoden

The synthesis of 3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

3-Benzyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane can be compared to other similar compounds, such as:

These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The unique propionyl group in this compound distinguishes it from its analogs, providing distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

63978-12-1

Molekularformel

C16H22N2O

Molekulargewicht

258.36 g/mol

IUPAC-Name

1-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one

InChI

InChI=1S/C16H22N2O/c1-2-16(19)18-14-8-9-15(18)12-17(11-14)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3

InChI-Schlüssel

MAQBLRFYCNOQJD-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N1C2CCC1CN(C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.